![molecular formula C24H35N3O3 B4833008 2-[4-(1-adamantyl)-1-piperazinyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B4833008.png)
2-[4-(1-adamantyl)-1-piperazinyl]-N-(2,4-dimethoxyphenyl)acetamide
描述
2-[4-(1-adamantyl)-1-piperazinyl]-N-(2,4-dimethoxyphenyl)acetamide, also known as A-8813, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of adamantane derivatives and is a potent inhibitor of several neurotransmitter transporters.
作用机制
2-[4-(1-adamantyl)-1-piperazinyl]-N-(2,4-dimethoxyphenyl)acetamide acts as a competitive inhibitor of DAT, SERT, and NET by binding to their respective substrate binding sites. By inhibiting the reuptake of these neurotransmitters, 2-[4-(1-adamantyl)-1-piperazinyl]-N-(2,4-dimethoxyphenyl)acetamide increases their extracellular levels, leading to enhanced neurotransmission. This mechanism of action has been implicated in the antidepressant and anxiolytic effects of 2-[4-(1-adamantyl)-1-piperazinyl]-N-(2,4-dimethoxyphenyl)acetamide.
Biochemical and Physiological Effects:
2-[4-(1-adamantyl)-1-piperazinyl]-N-(2,4-dimethoxyphenyl)acetamide has been shown to produce a range of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 2-[4-(1-adamantyl)-1-piperazinyl]-N-(2,4-dimethoxyphenyl)acetamide increases the extracellular levels of dopamine, serotonin, and norepinephrine in a dose-dependent manner. In vivo studies have shown that 2-[4-(1-adamantyl)-1-piperazinyl]-N-(2,4-dimethoxyphenyl)acetamide produces antidepressant and anxiolytic effects in animal models, which are mediated by its inhibition of DAT, SERT, and NET.
实验室实验的优点和局限性
One of the main advantages of using 2-[4-(1-adamantyl)-1-piperazinyl]-N-(2,4-dimethoxyphenyl)acetamide in lab experiments is its high affinity and selectivity for DAT, SERT, and NET. This allows for precise modulation of neurotransmitter levels and investigation of their role in various physiological and pathological conditions. However, one limitation of using 2-[4-(1-adamantyl)-1-piperazinyl]-N-(2,4-dimethoxyphenyl)acetamide is its potential off-target effects on other neurotransmitter systems, which may complicate the interpretation of results.
未来方向
There are several future directions for 2-[4-(1-adamantyl)-1-piperazinyl]-N-(2,4-dimethoxyphenyl)acetamide research. One area of interest is the development of more potent and selective inhibitors of DAT, SERT, and NET based on the structure of 2-[4-(1-adamantyl)-1-piperazinyl]-N-(2,4-dimethoxyphenyl)acetamide. Another direction is the investigation of the role of these transporters in other neuropsychiatric disorders, such as schizophrenia and bipolar disorder. Finally, the use of 2-[4-(1-adamantyl)-1-piperazinyl]-N-(2,4-dimethoxyphenyl)acetamide in combination with other compounds, such as selective serotonin reuptake inhibitors (SSRIs) and monoamine oxidase inhibitors (MAOIs), may provide new insights into the mechanisms of action of these drugs and their potential therapeutic applications.
Conclusion:
In conclusion, 2-[4-(1-adamantyl)-1-piperazinyl]-N-(2,4-dimethoxyphenyl)acetamide is a synthetic compound with potent inhibitory activity against DAT, SERT, and NET. This compound has been widely used in scientific research to investigate the role of neurotransmitter transporters in various physiological and pathological conditions. 2-[4-(1-adamantyl)-1-piperazinyl]-N-(2,4-dimethoxyphenyl)acetamide has been shown to produce antidepressant and anxiolytic effects in animal models, which are mediated by its inhibition of these transporters. Future research on 2-[4-(1-adamantyl)-1-piperazinyl]-N-(2,4-dimethoxyphenyl)acetamide may lead to the development of new drugs for the treatment of neuropsychiatric disorders.
科学研究应用
2-[4-(1-adamantyl)-1-piperazinyl]-N-(2,4-dimethoxyphenyl)acetamide has been extensively used in scientific research as a tool compound to investigate the role of neurotransmitter transporters in various physiological and pathological conditions. This compound has been shown to selectively inhibit the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) with high affinity and selectivity. 2-[4-(1-adamantyl)-1-piperazinyl]-N-(2,4-dimethoxyphenyl)acetamide has been used to study the mechanisms of action of these transporters and their involvement in neuropsychiatric disorders such as depression, anxiety, and addiction.
属性
IUPAC Name |
2-[4-(1-adamantyl)piperazin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N3O3/c1-29-20-3-4-21(22(12-20)30-2)25-23(28)16-26-5-7-27(8-6-26)24-13-17-9-18(14-24)11-19(10-17)15-24/h3-4,12,17-19H,5-11,13-16H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZKZGLZCZXPJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2CCN(CC2)C34CC5CC(C3)CC(C5)C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4832936.png)
![N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B4832944.png)
![2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}thio)-1H-benzimidazole](/img/structure/B4832947.png)

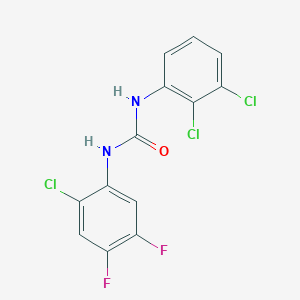
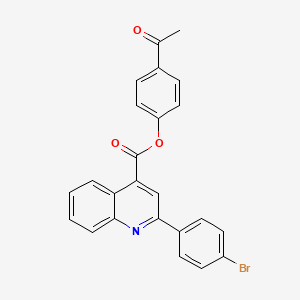
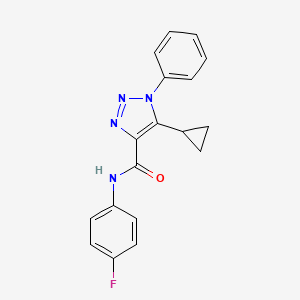
![N-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4832987.png)
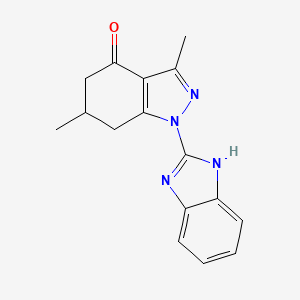

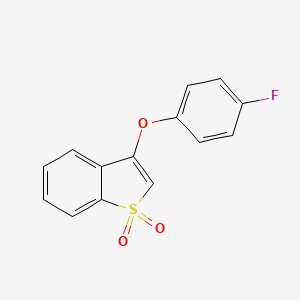
![1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(methoxymethyl)piperidine](/img/structure/B4833018.png)
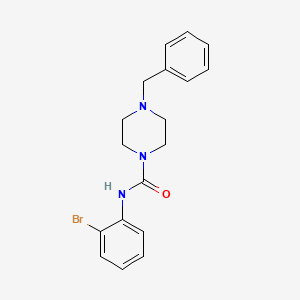
![2-{[4-(3-chlorobenzoyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4833033.png)